

cGAS activity assay measuring 2',3'-cGAMP production

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Compound of Interest

Compound Name: 2',3'-cGAMP

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This document provides detailed application notes and protocols for measuring the enzymatic activity of cyclic GMP-AMP synthase (cGAS) by quantifying its product, 2',3'-cyclic GMP-AMP (**2',3'-cGAMP**). These assays are crucial for basic research into the innate immune system and for the development of novel therapeutics targeting the cGAS-STING pathway.

Introduction

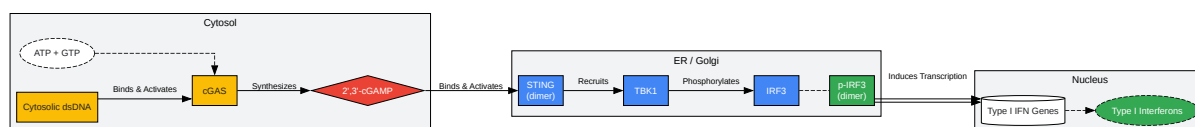
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[2] It utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to synthesize the second messenger 2',3'-cyclic GMP-AMP (**2',3'-cGAMP**).[2][3] This cyclic dinucleotide then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum membrane.[1][4] STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5]

Given its central role in immunity, the cGAS-STING pathway is a promising target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infectious diseases.[1][6] Therefore, robust and accurate methods for measuring cGAS enzymatic activity are essential for screening and characterizing potential modulators of this

pathway. The most direct method to determine cGAS activity is to quantify the production of **2',3'-cGAMP**.

cGAS-STING Signaling Pathway

The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic DNA sensing to the production of type I interferons.

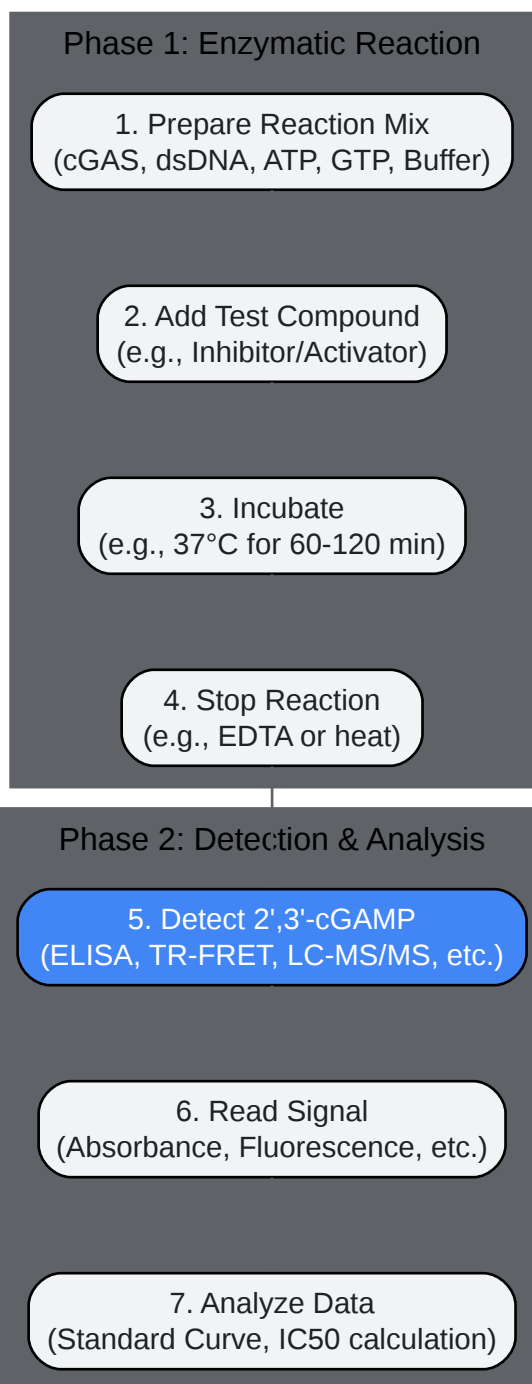


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Caption: The cGAS-STING signaling pathway.[1][4]

General Experimental Workflow

Measuring cGAS activity typically involves an in vitro enzymatic reaction followed by a specific detection step to quantify the **2',3'-cGAMP** produced. The workflow is amenable to high-throughput screening (HTS) for identifying cGAS inhibitors or activators.[7][8]



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Caption: General workflow for an in vitro cGAS activity assay.

Protocols

Several methods are available for quantifying **2',3'-cGAMP**. Below are detailed protocols for two common approaches: a competitive ELISA and quantification by LC-MS/MS.

Protocol 1: cGAS Activity Assay using Competitive ELISA

This protocol is based on commercially available inhibitor screening kits and provides a robust platform for identifying novel inhibitors of human cGAS.[6][9] The assay indirectly measures **2',3'-cGAMP** via a competitive enzyme-linked immunosorbent assay.

A. Materials and Reagents

- Recombinant human cGAS enzyme
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[7]
- ATP and GTP stock solutions (10 mM each)[3]
- dsDNA activator (e.g., Interferon Stimulatory DNA (ISD), Herring Testes DNA)
- Test compounds (dissolved in an appropriate solvent like DMSO)
- Positive Control Inhibitor (e.g., cGAS inhibitor CU-76)[6]
- **2',3'-cGAMP** ELISA Kit (containing **2',3'-cGAMP**-coated plate, primary antibody, HRP-conjugated secondary antibody, standards, and substrate)[9][10]
- Stop Solution
- Microplate reader capable of measuring absorbance at 450 nm

B. cGAS Enzymatic Reaction

- Thaw all reagents on ice.
- Prepare the cGAS Reaction Mix in the assay buffer containing the required final concentrations of ATP, GTP, and dsDNA activator. A typical reaction might contain 2.5 mM ATP, 2.5 mM GTP, and 80 ng/μl dsDNA.[11]

- For inhibitor screening, add 5 μ L of the test compound at various concentrations to the wells of a 96-well plate. Include wells for a "100% activity" control (vehicle only) and a positive control inhibitor.
- Initiate the reaction by adding the cGAS enzyme to the Reaction Mix, and then dispense the complete solution into the wells containing the test compounds.
- Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to allow for **2',3'-cGAMP** production.
- Stop the reaction according to the kit manufacturer's instructions, often by adding a solution containing EDTA. The reaction products can be stored at -80°C or used immediately in the ELISA.[\[6\]](#)

C. **2',3'-cGAMP** Quantification (Competitive ELISA)

- Prepare a standard curve using the **2',3'-cGAMP** standards provided in the ELISA kit. The typical range is between 4.6-10,000 pM.[\[9\]](#)
- Add the standards, controls, and the stopped cGAS reaction samples to the appropriate wells of the **2',3'-cGAMP** antibody-coated ELISA plate.
- Add the **2',3'-cGAMP**-HRP conjugate to each well. This conjugate will compete with the **2',3'-cGAMP** in the samples for binding to the antibody.[\[10\]](#)
- Incubate the plate as specified in the kit manual (e.g., 2 hours at room temperature).[\[10\]](#)
- Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
- Add the TMB substrate solution to each well and incubate until sufficient color develops.
- Add the stop solution to quench the reaction. The solution in the wells will turn yellow.
- Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of **2',3'-cGAMP** produced in the enzymatic reaction.[\[6\]](#)

D. Data Analysis

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations using a four-parameter logistic (4-PL) curve fit.[\[10\]](#)
- Determine the concentration of **2',3'-cGAMP** in each sample by interpolating from the standard curve.
- Calculate the percentage of cGAS inhibition for each test compound concentration relative to the vehicle control.
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Quantification of 2',3'-cGAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of **2',3'-cGAMP** in complex samples.[\[12\]](#) This method is ideal for detailed kinetic studies or for measuring cGAMP levels in cell lysates.

A. Materials and Reagents

- Reagents for the cGAS enzymatic reaction (as described in Protocol 1).
- **2',3'-cGAMP** analytical standard.
- Isotopically labeled **2',3'-cGAMP** internal standard (e.g., ¹³C₁₀,¹⁵N₅-**2',3'-cGAMP**) for accurate quantification.[\[12\]](#)
- Acetonitrile (ACN), Formic Acid (FA), Ammonium Carbonate (LC-MS grade).[\[13\]](#)
- Ultrapure water.
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[\[14\]](#)

B. cGAS Enzymatic Reaction & Sample Preparation

- Perform the in vitro cGAS enzymatic reaction as described in Protocol 1 (steps B1-B5).

- Stop the reaction by adding ice-cold acetonitrile to a final concentration of 50-80% to precipitate the enzyme and other proteins.
- Spike the samples with the isotopically labeled internal standard to a known final concentration.
- Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.
- Carefully collect the supernatant, which contains the soluble **2',3'-cGAMP**.
- Dry the supernatant completely using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90% ACN with 0.1% formic acid) for LC-MS/MS analysis.[13]

C. LC-MS/MS Analysis

- Chromatography: Separation is typically achieved using a reverse-phase or anion-exchange column.[13][15] A gradient of mobile phases (e.g., A: 100 mM ammonium carbonate; B: 0.1% formic acid in acetonitrile) is used to elute the analytes.[13]
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte (**2',3'-cGAMP**) and the internal standard.
 - **2',3'-cGAMP**: The protonated precursor ion $[M+H]^+$ is m/z 675.1.[16] Common product ions for fragmentation include m/z 524.1, 476.1, and 136.0.[16][17] The transition 675.1 → 476.1 is often used for quantification due to its specificity and intensity.[13]
- Standard Curve: Prepare a standard curve by analyzing known concentrations of the **2',3'-cGAMP** analytical standard (spiked with the same amount of internal standard as the samples).

D. Data Analysis

- Integrate the peak areas for the specific MRM transitions for both the endogenous **2',3'-cGAMP** and the internal standard in all samples and standards.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve by plotting the peak area ratio against the concentration for the analytical standards.
- Determine the absolute concentration of **2',3'-cGAMP** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from cGAS activity assays should be summarized in a clear and organized manner. Tables are an effective way to present results from inhibitor screens or comparative studies.

Table 1: Example Data from a cGAS Inhibitor Screening Assay (ELISA-based)

Compound ID	Concentration (μM)	% Inhibition (Mean ± SD, n=3)	IC ₅₀ (μM)
Vehicle	-	0 ± 4.5	-
CU-76 (PC)	10	98.7 ± 2.1	0.85
Cmpd-A	0.1	12.3 ± 3.8	1.5
1.0	45.1 ± 5.2		
10	85.6 ± 4.1		
Cmpd-B	0.1	2.1 ± 1.5	> 50
1.0	8.9 ± 3.3		
10	15.4 ± 6.0		
PC: Positive Control			

Table 2: Example Data for **2',3'-cGAMP** Quantification by LC-MS/MS

Condition	cGAS Conc. (nM)	Activator DNA (ng/ μL)	2',3'-cGAMP Produced (nM) (Mean ± SD, n=3)
No Enzyme Control	0	50	< 0.5 (BQL)
No DNA Control	20	0	1.2 ± 0.4
Standard Reaction	20	50 (ISD)	452.6 ± 35.1
High Enzyme	40	50 (ISD)	895.3 ± 62.8
Alternative Activator	20	50 (HT-DNA)	388.1 ± 29.5
BQL: Below Quantification Limit			

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